molecular formula C24H21N3O2S B5244171 N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B5244171
M. Wt: 415.5 g/mol
InChI Key: GNIRWTOWPCJKLF-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 2-aminophenol with isothiocyanates under specific conditions. The process generally includes:

    Cyclization Reaction: 2-aminophenol reacts with isothiocyanates to form the benzoxazole ring.

    Substitution Reaction: The benzoxazole derivative is then reacted with 4-(propan-2-yl)benzoyl chloride to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
  • N-[(2-Phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Uniqueness

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15(2)16-8-10-17(11-9-16)22(28)27-24(30)25-19-12-13-21-20(14-19)26-23(29-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIRWTOWPCJKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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